3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride

Description

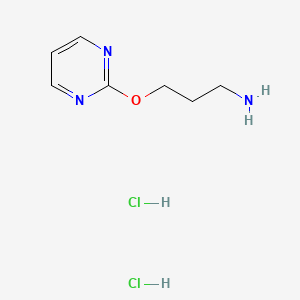

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrimidin-2-yloxypropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c8-3-1-6-11-7-9-4-2-5-10-7;;/h2,4-5H,1,3,6,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOZHFSKZPZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-23-1 | |

| Record name | 3-(pyrimidin-2-yloxy)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted amine compounds .

Scientific Research Applications

Cell Culture and Biochemical Studies

3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride is utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This property makes it an essential component in maintaining physiological conditions during experiments involving cell proliferation and differentiation .

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the modulation of various biological pathways:

- Neuropharmacology : Research indicates that compounds with similar structures can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Cancer Research : Preliminary studies have explored the role of pyrimidine derivatives in inhibiting cancer cell growth, indicating that this compound may exhibit similar properties.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of other pharmacologically active molecules. Its ability to participate in various chemical reactions enhances its utility in drug development processes.

Case Study 1: Cell Culture Optimization

In a study published by Biosynth, researchers utilized this compound to optimize the growth conditions for specific cell lines. The compound's buffering capacity allowed for improved cell viability and proliferation rates compared to traditional buffering agents. Data showed a significant increase in cell growth metrics when using this compound at optimal concentrations.

Case Study 2: Pharmacological Screening

A pharmacological screening study assessed the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. Results indicated that this compound exhibited cytotoxic effects on specific cancer cells, leading to further investigations into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Triazole- and Imidazole-Substituted Pyrimidines

Compounds 16–20 () share a pyrimidine core but differ in substituents at the 2-position, including triazole (e.g., 16, 17) and methyl-substituted imidazole (e.g., 18–20). For example, 16 and 17 exhibit hydrogen-bonding capabilities via triazole nitrogens, whereas 18–20 introduce methyl groups that may enhance lipophilicity. The target compound’s pyrimidin-2-yloxy group provides a distinct oxygen linker, offering conformational flexibility absent in these analogues .

Piperidine- and Azepane-Linked Amines

- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (): Incorporates a piperidine ring directly attached to pyrimidine, creating a rigid bicyclic system. This contrasts with the target compound’s flexible propan-1-amine chain.

Benzimidazole Derivatives

3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine Dihydrochloride Hydrate ()

The methyl group on benzimidazole may reduce metabolic degradation compared to the target compound’s pyrimidin-2-yloxy group .

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine Dihydrochloride ()

The methylthio group introduces steric hindrance and sulfur-based reactivity, enabling nucleophilic substitutions or metal coordination—a contrast to the oxygen-linked pyrimidine in the target compound .

Biological Activity

3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant findings from various research studies.

- Molecular Formula : C8H11Cl2N2O

- Molecular Weight : Approximately 220.09 g/mol

- CAS Number : 1132-61-2

This compound is primarily utilized as a buffering agent in biological research, particularly in cell culture applications where maintaining pH is crucial for cellular functions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The pyrimidine moiety allows it to engage in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, which can influence various enzymatic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It could act as a modulator of specific receptors involved in signaling pathways, impacting cellular responses to external stimuli.

Antitumor Potential

The pyrimidine derivatives are known for their potential antitumor activities. Compounds structurally related to 3-(Pyrimidin-2-yloxy)propan-1-amine have been studied for their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Case Study: Apoptosis Induction

In a study examining the apoptotic effects of pyrimidine derivatives, it was found that certain compounds led to significant increases in early and late apoptosis rates in cancer cell lines. This suggests that this compound may similarly promote apoptotic pathways, although direct studies are needed to confirm this effect .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Pyrimidin-2-yloxy)propan-1-amine dihydrochloride?

- Methodological Answer : A two-step approach is typically employed:

Nucleophilic substitution : React pyrimidin-2-ol with 3-chloropropan-1-amine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the ether linkage.

Salt formation : Treat the free amine with HCl in an anhydrous solvent (e.g., ethanol) to yield the dihydrochloride salt.

Purification via recrystallization or reverse-phase HPLC (as seen in similar compounds, e.g., ) ensures product integrity. Monitor reaction progress using TLC or LC-MS .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] for free base and [M+2HCl-H⁺] for salt).

- X-ray crystallography : Use SHELX () for single-crystal analysis to resolve bond lengths and angles, especially if polymorphic forms are suspected .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles (per SDS guidelines in ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) be resolved?

- Methodological Answer :

- Refinement tools : Apply SHELXL () to model disorder or twinning. Compare with databases (e.g., Cambridge Structural Database) for similar dihydrochloride salts.

- Temperature-dependent studies : Collect data at multiple temperatures to identify dynamic disorder or solvent effects .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (e.g., 254 nm) alongside certified reference standards (e.g., for related amine impurities).

- Mass spectrometry coupling : LC-MS/MS to detect low-abundance impurities (e.g., by-products from incomplete substitution).

- Quantitative NMR (qNMR) : Compare integration ratios against an internal standard (e.g., maleic acid) .

Q. How can reaction kinetics be studied for the nucleophilic substitution step in synthesis?

- Methodological Answer :

- Variable-temperature NMR : Monitor intermediate formation at different temperatures (e.g., 25°C to 60°C).

- Computational modeling : Density Functional Theory (DFT) to calculate activation energies for the substitution pathway.

- Isotopic labeling : Use ¹⁵N-labeled pyrimidin-2-ol to track regioselectivity .

Q. What approaches mitigate hygroscopicity challenges during salt formation?

- Methodological Answer :

- Anhydrous conditions : Perform reactions under nitrogen atmosphere using dried solvents (e.g., ethanol distilled over molecular sieves).

- Lyophilization : Freeze-dry the product to remove residual moisture and stabilize the salt form.

- Storage : Use desiccators with silica gel or phosphorus pentoxide .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.